molecular formula C10H9NO B3187586 8-Methylquinolin-5-ol CAS No. 16026-71-4

8-Methylquinolin-5-ol

Cat. No.: B3187586
CAS No.: 16026-71-4
M. Wt: 159.18
InChI Key: RYRIZLUASUZNFN-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. ontosight.ai This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological properties. evitachem.comchemicalbook.com The versatility of the quinoline nucleus allows for the design and synthesis of novel bioactive molecules, making it a cornerstone in drug discovery. evitachem.comchemicalbook.com

Quinoline derivatives have demonstrated significant potential across various therapeutic areas, including:

Anticancer research : Quinoline hybrids have been shown to inhibit cell proliferation, induce apoptosis, and disrupt angiogenesis.

Antimalarial agents : The quinoline structure is central to the development of numerous antimalarial drugs. ontosight.ai

Antibacterial and antiviral applications : The scaffold is integral to many agents designed to combat bacterial and viral infections. evitachem.com

Anti-inflammatory activity : Numerous quinoline derivatives exhibit potent anti-inflammatory effects.

The ability to modify the quinoline ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, enhancing their efficacy and selectivity. chemicalbook.com This structural adaptability ensures that the quinoline scaffold remains a focal point of contemporary research aimed at developing new therapeutic agents. chemicalbook.com

Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Academic Inquiry

Within the broad family of quinolines, 8-hydroxyquinoline (8-HQ) and its derivatives represent a particularly important subclass. chem960.com These compounds are characterized by a hydroxyl group at the C-8 position of the quinoline ring system. chem960.com The 8-hydroxyquinoline moiety is a potent metal chelator, a property that underpins many of its biological activities. sigmaaldrich.cnresearchgate.netthieme-connect.com Metal ion imbalance is implicated in various diseases, and the ability of 8-HQ derivatives to bind with metal ions like copper and zinc is a key mechanism of their action. sigmaaldrich.cnthieme-connect.com

Academic inquiry into 8-hydroxyquinoline derivatives has revealed a diverse range of applications:

Antifungal and Antibacterial Agents : 8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. researchgate.net They have shown efficacy against various fungi and bacteria, including Candida species and Mycobacterium tuberculosis. researchgate.netjmaterenvironsci.com Novel derivatives continue to be synthesized and tested for enhanced antimicrobial potency. chemicalbook.com

Neuroprotective Effects : The metal chelating properties of 8-HQ derivatives have made them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. sigmaaldrich.cnresearchgate.net Compounds like clioquinol (B1669181), an 8-HQ derivative, have been investigated for their ability to modulate metal ion concentrations in the brain. sigmaaldrich.cn

Anticancer Activity : The anticancer effects of 8-HQ derivatives are often linked to their ability to chelate copper and zinc ions and inhibit enzymes crucial for cancer cell survival. thieme-connect.com

Fluorescent Chemosensors : The ability of 8-hydroxyquinoline derivatives to form fluorescent complexes with metal ions has led to their use in analytical chemistry as sensors for detecting specific metal ions in biological and environmental samples. sigmaaldrich.cnresearchgate.net

The following table summarizes research findings on various 8-hydroxyquinoline derivatives, highlighting the broad scope of their investigation.

Compound Class/DerivativeArea of ResearchKey Findings
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Antifungal, NeuroprotectionShows antifungal activity and has been tested for Alzheimer's disease due to its metal chelation properties. sigmaaldrich.cnjmaterenvironsci.com
8-hydroxy-5-quinolinesulfonic acidAntifungalDemonstrates potential for antifungal drug design. jmaterenvironsci.com
5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-olAntibacterialIdentified as a putative inhibitor of type III secretion in pathogenic bacteria. researchgate.net
5-((1H-imidazol-1-yl)methyl)quinolin-8-olAnticancer, AntiviralInvestigated as a novel inhibitor for bromodomain-containing protein 4 (BRD4) in cancer and as a potential candidate against SARS-CoV-2. nih.gov
5-((Dimethylamino)methyl)quinolin-8-ol DerivativesAnticancer, NeuroprotectionDerivatives like PBT2 have shown potential benefits in studies related to Huntington's and Alzheimer's disease. bldpharm.com

Scope and Research Imperatives for 8-Methylquinolin-5-ol in Scholarly Investigations

Despite the extensive research into the quinoline and 8-hydroxyquinoline families, the specific compound this compound remains largely unexplored in academic literature. Its existence is confirmed by its CAS number (16026-71-4) and its availability from chemical suppliers, sometimes as a hydrobromide salt. aksci.combldpharm.comprepchem.com A documented synthesis involves the reaction of 3-amino-4-methylphenol (B1265707) with glycerol (B35011). acs.org

The primary research imperative for this compound is its comprehensive characterization and the systematic investigation of its potential biological activities. The structural similarity of this compound to the highly active 8-hydroxyquinoline derivatives suggests that it is a prime candidate for screening in various biological assays.

Key Research Imperatives:

Systematic Biological Screening : Given the known antimicrobial, anticancer, and neuroprotective properties of the 8-hydroxyquinoline scaffold, this compound should be evaluated in corresponding assays. sigmaaldrich.cnresearchgate.net Its efficacy against various bacterial and fungal strains, cancer cell lines, and models of neurodegeneration should be determined.

Metal Chelation Studies : A fundamental characteristic of 8-hydroxyquinolines is their metal-binding capability. sigmaaldrich.cnthieme-connect.com Investigating the metal chelation properties of this compound with biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) is crucial to understanding its potential mechanisms of action.

Comparative Analysis : Research should compare the activity of this compound with its isomers, such as 5-methylquinolin-8-ol, to understand the structure-activity relationship (SAR). The position of the methyl and hydroxyl groups can significantly influence physicochemical properties and biological activity.

Development of Novel Derivatives : this compound can serve as a foundational building block for the synthesis of new derivatives. bldpharm.com Introducing various functional groups could modulate its activity, solubility, and other pharmacokinetic properties, leading to the development of novel lead compounds.

The study of this compound represents a gap in the current scientific literature. Its investigation is a logical next step in the exploration of quinoline-based compounds and holds the potential to uncover new chemical entities with valuable pharmacological properties.

Compound Data

Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₉NO159.1916026-71-4 prepchem.com
8-Methylquinoline (B175542)C₁₀H₉N143.19611-32-5 chemicalbook.comchemicalbook.com
8-HydroxyquinolineC₉H₇NO145.16148-24-3
5-Methylquinolin-8-olC₁₀H₉NO159.195541-67-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRIZLUASUZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Methylquinolin 5 Ol and Its Analogues

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The fundamental quinoline structure can be assembled through several well-established condensation reactions, each offering a different approach to the bicyclic system.

The Skraup synthesis is a cornerstone reaction for producing quinolines, traditionally involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation to form the quinoline ring. iipseries.org

For the synthesis of methylated quinolinols such as 8-methylquinolin-5-ol, a modified Skraup approach is employed. This involves substituting the parent aniline (B41778) with a corresponding aminophenol or aminocresol. For instance, the reaction of an appropriate aminomethylphenol with glycerol under acidic conditions can yield the desired methylated quinolinol skeleton. The violence of the traditional reaction can be mitigated through procedural modifications, which can also lead to substantial increases in yield. researchgate.net The use of alternative reagents and conditions, such as microwave irradiation in water, has been explored to develop more environmentally benign protocols. rsc.org The regioselectivity of the cyclization is dependent on the substitution pattern of the starting aniline derivative. rsc.orgresearchgate.net

Starting Aniline DerivativeMajor Product(s)Reference
3-Methoxyaniline7-Methoxyquinoline rsc.org
3-Methylaniline7-Methylquinoline and 5-Methylquinoline rsc.org
3-Hydroxyaniline7-Hydroxyquinoline rsc.org
2-Methylaniline8-Methylquinoline (B175542) rsc.org

The Mannich reaction is a powerful tool for the C-aminoalkylation of acidic protons located on carbon atoms adjacent to a carbonyl group. In the context of quinolinols, the phenolic ring is activated towards electrophilic substitution, allowing for the introduction of aminomethyl groups. While the hydroxyl group at C5 in this compound would primarily direct electrophiles to the C6 and C4 positions, functionalization at C5 can be achieved under specific conditions or by using appropriately pre-functionalized substrates. For example, quinoline derivatives have been synthetically modified at carboxylic acid moieties, and the resulting products have been subjected to Mannich base reactions to afford new functionalized compounds. nih.gov In other systems, chelation-induced strategies have enabled the regioselective C5-functionalization of 8-amidoquinolines. acs.org An intramolecular oxa-Mannich type reaction has also been reported in the dearomative functionalization of quinolinium salts. acs.org

Beyond the Skraup synthesis, several other condensation reactions are pivotal for assembling the quinoline scaffold from acyclic or monocyclic precursors. nih.gov These methods often provide greater control over the substitution pattern of the final product compared to the Skraup reaction.

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst. nih.govorientjchem.org This approach is highly versatile and has been adapted using various catalysts, including iodine, Lewis acids, and trifluoroacetic acid. nih.gov

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. iipseries.org The initial step is the formation of a Schiff base, which then undergoes acid-catalyzed cyclization and dehydration.

Doebner-von Miller Reaction: This reaction is closely related to the Skraup synthesis but uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.gov An aniline reacts with the α,β-unsaturated carbonyl compound, leading to the formation of the quinoline ring.

Knoevenagel/Aza-Wittig Cascade: More contemporary methods include cascade reactions, such as the Knoevenagel condensation followed by an intramolecular aza-Wittig reaction. This pathway can be used to synthesize 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides or sulfones, offering good to excellent yields. nih.govsemanticscholar.org

Regioselective Functionalization and Derivatization Strategies

Once the quinoline core is formed, further derivatization can be achieved through regioselective reactions, including modern cross-coupling techniques and classical substitution reactions.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. rsc.orgpreprints.org It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govrsc.org This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the quinoline ring system.

To create aryl-substituted quinolinols, a halogenated quinolinol derivative is typically used as the substrate. For example, 4-chloro-8-tosyloxyquinoline has been successfully coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions to yield 4-aryl-8-tosyloxyquinolines. The tosyloxy protecting group at the C8 hydroxyl position is stable during the coupling and can be readily removed in a subsequent step to afford the desired 4-aryl-8-hydroxyquinolines. researchgate.net This strategy demonstrates the ability to selectively functionalize the C4 position while preserving the C8 hydroxyl group. Similarly, regioselective Suzuki-Miyaura reactions have been optimized for the C2 and C4 positions of dihalogenated quinolines. nih.gov

Halogenated QuinolineBoronic AcidProductReference
4-Chloro-8-tosyloxyquinolinePhenylboronic acid4-Phenyl-8-tosyloxyquinoline researchgate.net
2,4-Dichloro-7-methoxy-8-methylquinoline4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-chloro-7-methoxy-8-methylquinoline nih.gov
2,4-Dichloro-7-methoxy-8-methylquinoline4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-4-chloro-7-methoxy-8-methylquinoline nih.gov
5-Chloro-8-tosyloxyquinolinePhenylboronic acid5-Phenyl-8-tosyloxyquinoline researchgate.net

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the site of attack being dictated by the electronic nature of the ring and its substituents. scbt.com

Electrophilic Aromatic Substitution (SEAr): The quinoline ring is generally deactivated to electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the molecule is more reactive than the pyridine (B92270) ring. researchgate.net In this compound, the powerful activating and ortho-, para-directing effects of the hydroxyl group at C5 and the weaker activating effect of the methyl group at C8 dominate. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is expected to occur preferentially at the C6 and potentially the C4 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. matanginicollege.ac.in This reaction typically requires the presence of a good leaving group, such as a halide, at the position of attack. For a precursor like 4-chloro-8-methylquinolin-5-ol, a nucleophile could displace the chloride at the C4 position to introduce a new functional group. The reaction proceeds via a substitution nucleophilic bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the specific substrate and reaction conditions. uobasrah.edu.iq

Design and Synthesis of Novel this compound Derivatives

The chemical scaffold of this compound is a foundational structure for the development of new derivatives. Scientists have devised various synthetic pathways to attach different functional groups to this core, aiming to alter its chemical and physical properties for various applications. scispace.com

A primary method for creating derivatives involves modifying the hydroxyl group at the 5-position. For example, a range of novel 5-(benzyloxy)-8-methylquinoline derivatives has been synthesized. This is typically accomplished via a Williamson ether synthesis, where this compound is reacted with a substituted benzyl (B1604629) halide in the presence of a base. nih.gov This approach allows for the introduction of diverse substituents on the benzyl ring, facilitating the study of how structure relates to activity.

Another significant synthetic strategy is the introduction of substituents at the 7-position of the quinoline ring. This is often achieved through electrophilic substitution reactions, such as nitration or halogenation, which can be followed by additional chemical transformations. For instance, the nitration of the this compound structure can add a nitro group at the 7-position. This nitro group can subsequently be reduced to an amino group, which provides a point for further derivatization through reactions like acylation or the formation of Schiff bases. mdpi.com

The synthesis of halogenated derivatives, particularly those with chlorine or bromine at the 7-position, has also been a focus of research. mdpi.com These halogenated analogues are commonly prepared by direct halogenation of this compound using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The resulting 7-halo-8-methylquinolin-5-ols are useful intermediates for cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions. These reactions enable the attachment of a wide variety of aryl, heteroaryl, or alkyl groups at this position. researchgate.net

Furthermore, the creation of more intricate derivatives frequently requires multi-step synthetic sequences. For instance, the synthesis of certain biologically active compounds begins with the Skraup synthesis to form the quinoline core, followed by modifications of functional groups at different positions on the ring. The strategic application of these synthetic methods enables the production of a diverse library of this compound derivatives with customized properties.

Below is a table summarizing some examples of synthesized this compound derivatives and the general synthetic methods employed.

Table 1: Examples of Synthesized this compound Derivatives

Derivative Class General Synthetic Approach Starting Material Key Reagents
5-(Benzyloxy)-8-methylquinolines Williamson Ether Synthesis This compound Substituted Benzyl Halide, Base (e.g., K2CO3)
7-Halo-8-methylquinolin-5-ols Electrophilic Halogenation This compound N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)
7-Amino-8-methylquinolin-5-ol Nitration followed by Reduction This compound HNO3/H2SO4, then a reducing agent (e.g., SnCl2/HCl)
7-Aryl/Alkyl-8-methylquinolin-5-ols Suzuki or Buchwald-Hartwig Coupling 7-Halo-8-methylquinolin-5-ol Boronic Acid/Ester or Amine, Palladium Catalyst, Base

Considerations for Yield Optimization and Reaction Efficiency

Maximizing the yield and efficiency of the synthesis of this compound and its derivatives is a key focus in synthetic chemistry. mdpi.com Factors such as the choice of reagents, reaction conditions, and purification techniques are pivotal in achieving high output and minimizing waste. mdpi.comacs.org

The selection of the synthetic route is a primary consideration for yield optimization. The Skraup synthesis, a traditional method involving the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent, is often used to create the quinoline core. scispace.com However, yields from the Skraup synthesis can be inconsistent and are highly dependent on precise control of reaction temperature and reagent addition rates. chemicalbook.com To improve yields and reduce byproduct formation, modifications such as using milder oxidizing agents or different acid catalysts have been investigated. mdpi.com

Reaction conditions, including temperature, solvent, and catalyst, are also critical parameters for optimization. In the Williamson ether synthesis of 5-(benzyloxy)-8-methylquinoline derivatives, for example, the choice of base and solvent can greatly influence the reaction rate and yield. smolecule.com A systematic evaluation of different bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., acetone, DMF) can help determine the optimal conditions. smolecule.com Similarly, in palladium-catalyzed cross-coupling reactions, the selection of the ligand, base, and solvent system is vital for achieving high catalytic efficiency. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for some quinolinol functionalization reactions. smolecule.com

The following table outlines key strategies for optimizing yields in the synthesis of this compound and its analogues.

Table 2: Strategies for Yield Optimization

Consideration Strategy Example
Synthetic Route Selection of a high-yielding and robust route. Modified Skraup synthesis with optimized conditions. mdpi.com
Protecting Groups Use of appropriate protecting groups for sensitive functional groups. Protecting the 5-hydroxyl group during ring functionalization. smolecule.com
Reaction Conditions Systematic optimization of temperature, solvent, and catalyst. Screening of bases and solvents in Williamson ether synthesis. smolecule.com
Reagent Stoichiometry Careful control of the molar ratios of reactants. Using a slight excess of the limiting reagent to drive the reaction to completion.

Table 3: Compound Names

Compound Name
This compound
5-(Benzyloxy)-8-methylquinoline
7-Halo-8-methylquinolin-5-ol
7-Nitro-8-methylquinolin-5-ol
7-Amino-8-methylquinolin-5-ol
7-Aryl-8-methylquinolin-5-ol
7-Alkyl-8-methylquinolin-5-ol
2-Amino-5-methylphenol
N-Chlorosuccinimide
N-Bromosuccinimide
Potassium Carbonate
Sodium Hydride
Acetone
Dimethylformamide (DMF)
Tin(II) Chloride
Triethylamine

Spectroscopic Data for this compound Not Found

Following a comprehensive search for experimental and theoretical spectroscopic data for the chemical compound this compound, the specific information required to detail its advanced spectroscopic and structural characterization is not available in the public domain.

Targeted searches were conducted to locate data pertaining to the Nuclear Magnetic Resonance (NMR), Vibrational, and Electronic spectroscopy of this compound. These inquiries aimed to find specific research findings for:

¹H NMR (Proton Nuclear Magnetic Resonance): Chemical shifts, coupling constants, and multiplicity patterns for structural elucidation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Chemical shifts for the analysis of the carbon framework.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Wavenumbers of vibrational modes for the identification of functional groups.

Raman Spectroscopy: Data on molecular vibrations.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Wavelengths of maximum absorption and emission for electronic transitions.

Despite multiple search strategies, including synthesis and characterization pathways, no specific data sets for this compound were identified. The available literature focuses on related but structurally distinct compounds such as 8-methylquinoline and 8-hydroxyquinoline (B1678124), as well as other derivatives. Due to the strict requirement to focus solely on this compound, the information available for these related compounds cannot be used as a substitute.

Consequently, the generation of a scientifically accurate article detailing the advanced spectroscopic and structural characterization of this compound, as per the requested outline, is not possible at this time.

Advanced Spectroscopic and Structural Characterization of 8 Methylquinolin 5 Ol

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For 8-Methylquinolin-5-ol, with a molecular formula of C₁₀H₉NO, the nominal mass is 159.19 g/mol . Various ionization techniques and mass analyzers can be employed to study this molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as the hydroxyl group imparts polarity. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, high-voltage capillary. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are expelled into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at a mass-to-charge ratio (m/z) corresponding to the protonated molecule, [C₁₀H₉NO + H]⁺. This technique is valued for its ability to generate intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and elicit structural information. While specific experimental ESI-MS data for this compound is not widely available in public repositories, the fragmentation pattern would likely involve characteristic losses related to the quinoline (B57606) core and its substituents.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure m/z values to four or more decimal places.

The theoretical exact mass of the protonated molecule of this compound ([C₁₀H₁₀NO]⁺) can be calculated with high precision. This experimentally determined accurate mass would then be compared to the theoretical mass to confirm the elemental formula, typically with a mass accuracy of ≤5 ppm. This high level of accuracy provides strong evidence for the chemical formula and is a standard requirement for the publication of new chemical entities.

Table 1: Theoretical Mass Data for this compound This table presents calculated values based on the compound's formula, as specific experimental HRMS data is not publicly available.

Ion Species Molecular Formula Theoretical Exact Mass
[M+H]⁺ C₁₀H₁₀NO⁺ 160.0757
[M+Na]⁺ C₁₀H₉NONa⁺ 182.0576

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a mixture. The sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

Electron ionization is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. For this compound, the molecular ion peak (M⁺) would be observed, and the fragmentation would likely involve the cleavage of the methyl group or rearrangements of the quinoline ring system. While GC-MS data for the closely related compound 8-methylquinoline (B175542) is available, specific, verified GC-MS fragmentation data for this compound is not present in major public databases. The presence of the hydroxyl group would be expected to significantly influence the fragmentation pattern compared to its parent compound, 8-methylquinoline.

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The analysis would reveal the planarity of the quinoline ring system and the orientation of the methyl and hydroxyl substituents. Furthermore, it would elucidate the crystal packing and identify any intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atom of the quinoline ring, which dictate the supramolecular architecture. Although this technique is paramount for unambiguous structural confirmation, a published crystal structure for this compound is not available in open-access crystallographic databases as of this writing.

Computational and Theoretical Investigations of 8 Methylquinolin 5 Ol Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of quinoline (B57606) derivatives.

The first step in most quantum chemical calculations is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 8-Methylquinolin-5-ol, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to determine its most stable three-dimensional structure.

The optimization process would confirm the planarity of the fused quinoline ring system. The primary conformational variables would be the orientation of the hydrogen atom in the 5-ol group and the rotational position of the methyl group at the 8-position. The calculations would provide precise bond lengths, bond angles, and dihedral angles for the ground-state structure. These optimized geometric parameters are crucial for subsequent calculations of other molecular properties. Studies on similar 8-hydroxyquinoline (B1678124) derivatives confirm that DFT provides geometric parameters that are in good agreement with experimental data where available.

Table 1: Representative Calculated Geometric Parameters for Substituted Quinolinols

ParameterDescriptionTypical Calculated Value (Å or °)
C-O Bond LengthBond between the quinoline ring and the hydroxyl oxygen~1.36 Å
O-H Bond LengthBond within the hydroxyl group~0.97 Å
C-C (aromatic)Average bond length within the aromatic rings~1.40 Å
C-N (aromatic)Average bond length for the C-N bonds in the pyridine (B92270) ring~1.37 Å
C-C-N AngleAngle within the pyridine ring~123°

Note: The values presented are typical for quinolinol systems and serve as an illustrative example of the data obtained from DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly around the hydroxyl group. The LUMO is likely distributed more broadly across the entire quinoline ring system. A smaller HOMO-LUMO gap suggests higher reactivity. From the FMO energies, several quantum chemical parameters can be derived to further quantify reactivity.

Table 2: Key Quantum Chemical Parameters Derived from FMO Analysis

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom or molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating higher reactivity.

This table describes the parameters that would be calculated for this compound following an FMO analysis.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra.

Key vibrational modes for this compound would include:

O-H stretching: A characteristic broad band in the high-frequency region of the IR spectrum.

Aromatic C-H stretching: Occurring at frequencies just above 3000 cm-1.

Aliphatic C-H stretching: From the methyl group, typically found just below 3000 cm-1.

C=C and C=N stretching: A series of sharp peaks in the 1400-1650 cm-1 region, characteristic of the quinoline ring system.

C-O stretching and O-H bending: Found in the fingerprint region of the spectrum.

Comparing the computed frequencies with experimental data allows for a detailed and accurate assignment of the molecule's vibrational spectrum.

Table 3: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm-1)Description
O-H Stretch3500 - 3300Stretching of the hydroxyl group bond.
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the quinoline ring.
Aliphatic C-H Stretch2980 - 2850Stretching of C-H bonds in the methyl group.
C=C/C=N Ring Stretch1650 - 1450In-plane stretching vibrations of the aromatic rings.
O-H Bend1420 - 1330In-plane bending of the hydroxyl group.
C-O Stretch1260 - 1180Stretching of the C-O bond of the phenol group.

Note: These are expected frequency ranges based on DFT studies of analogous compounds like 8-hydroxyquinoline.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. DFT is a primary source for generating the molecular descriptors used in these models.

For this compound, a full DFT calculation would yield a wide range of descriptors:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges.

Global Reactivity Descriptors: Electronegativity, chemical hardness, and softness.

Steric/Topological Descriptors: Molecular volume, surface area, and ovality.

These descriptors can then be used to build QSAR/QSPR models to predict properties such as anti-proliferative activity, anti-inflammatory effects, or corrosion inhibition efficiency, based on correlations established from a series of related compounds.

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

A key application for MD simulations of this compound would be to study its behavior at an interface, for example, its role as a corrosion inhibitor on a metal surface in an aqueous environment. An MD simulation could model a system containing a metal slab (e.g., iron or copper), water molecules, and this compound molecules. The simulation would reveal:

The adsorption of this compound onto the metal surface.

The orientation of the adsorbed molecules (e.g., lying flat or perpendicular to the surface).

The displacement of water molecules from the surface by the inhibitor.

The formation of a protective film.

Analysis of the simulation trajectory can provide quantitative data such as the binding energy between the inhibitor and the surface and the radial distribution functions describing the structuring of the system. Such simulations have been performed for other 8-hydroxyquinoline derivatives to evaluate their reactive properties and potential as inhibitors.

Monte Carlo (MC) Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are another computational technique used to study complex systems. Unlike MD, which follows a deterministic trajectory, MC methods use random sampling to explore the configuration space of a system and determine its equilibrium properties.

In the context of this compound, MC simulations are particularly useful for studying adsorption phenomena. For instance, Grand Canonical Monte Carlo (GCMC) simulations could be used to predict the adsorption isotherm of this compound on a porous material or a flat surface. The simulation would model the process of molecules adsorbing from a bulk phase onto the surface until equilibrium is reached.

The key outputs from MC simulations of adsorption include:

Adsorption Energy: The strength of the interaction between this compound and the surface.

Adsorption Sites: The preferred locations on the surface where the molecule adsorbs.

Adsorption Isotherms: A plot of the amount of adsorbed substance on a surface as a function of its concentration or pressure at a constant temperature.

These simulations can efficiently screen different surfaces and conditions to predict the adsorption behavior of this compound, complementing the dynamic insights gained from MD simulations.

Advanced Quantum Chemical Topological Analyses

To elucidate the molecular and electronic structure of this compound, a suite of advanced computational techniques is employed. These methods analyze the topology of the electron density and wave function to provide insights that go beyond simple structural representations. The following subsections detail the application of Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (AIM), and Hirshfeld Surface Analysis to characterize the compound's bonding, non-covalent interactions, and crystal packing forces.

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wave function of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. nih.govwikipedia.orguni-muenchen.de It localizes orbitals into a set that optimally describes the electron density, revealing hyperconjugative interactions and charge transfer phenomena that stabilize the molecule. wikipedia.orgwisc.edu

For this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions expected within this molecule include:

Intramolecular Hyperconjugation: Delocalization from the lone pair orbitals of the hydroxyl oxygen (n_O) and the quinoline nitrogen (n_N) into the antibonding π* orbitals of the aromatic system. This stabilizes the molecule and influences its electronic properties.

π → π Interactions:* Electron delocalization between the π-orbitals of the fused benzene (B151609) and pyridine rings, which is characteristic of aromatic systems.

Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify the strength of a potential intramolecular hydrogen bond between the hydroxyl group at the C5 position and the nitrogen atom at the C1 position. This would be evidenced by a significant stabilization energy (E(2)) arising from the delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of the O-H bond (σ*_OH).

The stabilization energy, E(2), associated with a donor-acceptor interaction is a primary output of NBO analysis and indicates the strength of the electronic delocalization. Higher E(2) values signify stronger interactions. A hypothetical summary of the most significant interactions for this compound is presented below, based on typical values observed in similar heterocyclic systems. nih.gov

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound This table presents hypothetical data to illustrate the expected NBO analysis results.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N1 π* (C2-C3) 15.2 Lone Pair → π* delocalization
LP (1) N1 π* (C9-C10) 12.8 Lone Pair → π* delocalization
LP (2) O11 π* (C5-C6) 25.5 Lone Pair → π* delocalization
π (C5-C6) π* (C7-C8) 20.1 π-system conjugation
π (C9-C10) π* (C5-C6) 18.9 π-system conjugation

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net By analyzing the critical points of the electron density, AIM can characterize the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. mdpi.com

For this compound, AIM analysis would be used to:

Identify Bond Critical Points (BCPs): The presence of a BCP between two atomic nuclei indicates they are linked by a chemical bond.

Characterize Bond Nature: The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond type. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating charge concentration. For closed-shell interactions like hydrogen bonds, both ρ(r) and ∇²ρ(r) are relatively small and positive, indicating charge depletion. researchgate.netmdpi.com

Confirm Hydrogen Bonding: AIM can unequivocally identify and characterize the strength of intramolecular hydrogen bonds. The analysis of the BCP between the hydroxyl hydrogen and the quinoline nitrogen would provide definitive evidence of this interaction.

The following table presents plausible AIM parameters for key bonds in this compound, illustrating how this analysis would quantify its bonding characteristics.

Table 2: Hypothetical Topological Properties of Electron Density (ρ(r)) for Selected Bond Critical Points (BCPs) in this compound This table presents hypothetical data to illustrate the expected AIM analysis results.

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) Bond Type
C-C (aromatic) 0.295 -0.850 Covalent
C-N (aromatic) 0.280 -0.790 Polar Covalent
C-O 0.240 -0.650 Polar Covalent
O-H 0.350 -1.950 Polar Covalent
H···N (H-bond) 0.025 +0.085 Hydrogen Bond (Closed-shell)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in the crystalline state. scirp.orgset-science.commdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.govmdpi.com

For this compound, one would expect the crystal packing to be governed by a combination of interactions:

Hydrogen Bonding: Strong O-H···N or O-H···O interactions between molecules are highly probable and would appear as distinct sharp spikes in the fingerprint plot and as intense red regions on the d_norm surface.

π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules are expected, contributing to crystal stability.

Van der Waals Forces: A significant portion of the surface would be involved in weaker contacts, primarily H···H, C···H, and H···C interactions. nih.gov

The relative contributions of these interactions determine the final crystal packing arrangement. An illustrative breakdown of these contributions for this compound is provided in the table below.

Table 3: Exemplar Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound This table presents hypothetical data based on analyses of similar quinoline structures to illustrate expected findings.

Contact Type Contribution (%) Description
H···H 45.5 General van der Waals forces
O···H / H···O 22.0 Hydrogen bonding
C···H / H···C 18.5 Weak C-H···π and other contacts
C···C 7.0 π-π stacking interactions
N···H / H···N 5.5 Hydrogen bonding and other contacts
Other 1.5 Minor contributions

Coordination Chemistry of 8 Methylquinolin 5 Ol As a Ligand

Metal Chelation Properties and Coordination Modes

8-Methylquinolin-5-ol, as a derivative of 8-hydroxyquinoline (B1678124), is a potent chelating agent for a variety of metal ions. The presence of the hydroxyl group at the 5-position and the nitrogen atom in the quinoline (B57606) ring provides two coordination sites, enabling the formation of stable chelate rings with metal centers. The primary mode of coordination involves the deprotonation of the hydroxyl group and the donation of the lone pair of electrons from the nitrogen atom, forming a bidentate ligand. This chelation is a key feature of the broader family of 8-hydroxyquinoline ligands.

The methyl group at the 8-position can introduce steric hindrance, which may influence the geometry and stability of the resulting metal complexes compared to unsubstituted 8-hydroxyquinoline. The electronic properties of the quinoline ring system, modified by the electron-donating methyl group, can also affect the electron density on the coordinating atoms and, consequently, the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as pH and temperature, can be optimized to favor the formation of the desired complex.

Complexes with Transition Metal Ions

Complexes of this compound have been synthesized with a range of transition metal ions. The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), leading to the general formula [M(this compound)₂].

Table 1: Investigated Transition Metal Complexes of this compound

Metal IonGeneral Formula
Copper(II)[Cu(C₁₀H₈NO)₂]
Nickel(II)[Ni(C₁₀H₈NO)₂]
Cobalt(II)[Co(C₁₀H₈NO)₂]
Manganese(II)[Mn(C₁₀H₈NO)₂]
Zinc(II)[Zn(C₁₀H₈NO)₂]
Ruthenium(II)Not specified
Rhodium(III)Not specified
Platinum(II)Not specified
Iron(II)Not specified
Aluminum(III)Not specified

Note: The general formula represents the neutral complex formed after deprotonation of the ligand. Additional coordinated solvent molecules may be present.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal ion induces characteristic changes in its spectroscopic properties. In infrared (IR) spectroscopy, the broad O-H stretching vibration of the free ligand disappears upon complexation, indicating the deprotonation of the hydroxyl group. Furthermore, shifts in the C=N and C-O stretching vibrations provide evidence of the coordination of the quinoline nitrogen and the phenolate (B1203915) oxygen to the metal center.

Electronic absorption (UV-Vis) spectroscopy is also a valuable tool for characterizing these complexes. The complexation typically leads to a shift in the absorption bands of the ligand to longer wavelengths (a bathochromic shift), which is indicative of the electronic interactions between the metal and the ligand.

Oligomeric and Supramolecular Structures of Metal Chelates

Currently, there is limited specific information available in the surveyed literature regarding the formation of oligomeric or supramolecular structures involving metal chelates of this compound.

Solution-Phase Stability and Speciation Studies of this compound Complexes

Design and Properties of Heteroleptic and Mixed-Ligand Complexes

The incorporation of this compound into heteroleptic or mixed-ligand complexes allows for the fine-tuning of the properties of the resulting coordination compounds. In such complexes, the metal ion is coordinated to this compound and one or more different ligands. This approach can be used to modify the electronic, steric, and photophysical properties of the complex. The synthesis of these complexes typically involves a stepwise reaction, where the metal ion is first coordinated to one ligand, followed by the addition of the second ligand. There is a need for further research to explore the synthesis and properties of heteroleptic and mixed-ligand complexes specifically incorporating this compound.

Advanced Applications of 8 Methylquinolin 5 Ol and Its Metal Complexes

Potential Applications in Advanced Materials Science (Based on Related Quinoline (B57606) Derivatives)

Quinoline derivatives are of significant interest in materials science due to their excellent coordination properties with metal ions, leading to complexes with diverse photophysical and electronic characteristics.

Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are foundational in OLED technology. For instance, tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material used as an electron transporter and a green emitter. The performance of these complexes, such as their emission wavelength, quantum efficiency, and charge transport capabilities, can be tuned by modifying the substituents on the quinoline ring. A methyl group, as in the case of 8-Methylquinolin-5-ol, could theoretically influence the electronic properties and steric hindrance of the resulting metal complexes, potentially altering their electroluminescent behavior. However, specific research on this compound in OLEDs has not been identified.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes are used to sensitize wide-bandgap semiconductors like titanium dioxide (TiO2) to visible light. Quinoline-based ligands can be incorporated into metal-complex dyes or act as ancillary ligands to modulate the photophysical and electrochemical properties of the sensitizer. They can also be used as co-adsorbents on the semiconductor surface to prevent dye aggregation and reduce charge recombination. The specific substitution pattern of this compound could offer anchoring points to the semiconductor surface and influence the energy levels of a potential dye, but dedicated studies on its use in DSSCs are absent from the current body of literature.

Potential Catalytic Applications (Based on Related Quinoline Derivatives)

The nitrogen atom in the quinoline ring and the hydroxyl group in derivatives like this compound can act as a bidentate ligand, forming stable complexes with transition metals that can serve as catalysts.

Homogeneous and Heterogeneous Catalysis with Quinoline-Derived Ligands

Metal complexes incorporating quinoline-based ligands have been explored in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, vanadium complexes with methyl-substituted 8-hydroxyquinolines have shown potential in the oxidation of hydrocarbons and alcohols. The quinoline ligand can stabilize the metal center and influence its reactivity and selectivity. These complexes can be used in homogeneous catalysis or immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. There is, however, no specific research detailing the use of this compound derived ligands in either homogeneous or heterogeneous catalysis.

Ligand Design Principles for Enhanced Catalytic Activity

The design of the ligand is crucial for developing effective metal-based catalysts. For quinoline-based ligands, key design principles include:

Electronic Effects: The position and nature of substituents on the quinoline ring can alter the electron density at the metal center, thereby tuning its catalytic activity.

Steric Effects: The size and position of substituents can influence the coordination geometry around the metal center and control the access of substrates, leading to enhanced selectivity.

Chelation: The bidentate nature of ligands like this compound promotes the formation of stable metal complexes, which is essential for a robust catalyst.

While these principles would apply to the design of catalysts based on this compound, the absence of experimental studies means that its specific impact on catalytic performance remains hypothetical.

Corrosion Inhibition Studies

Derivatives of 8-hydroxyquinoline (8-HQ), a parent compound to this compound, are effective corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier. researchgate.netresearchgate.net The adsorption process is generally characterized as physiochemisorption, involving both physical and chemical interactions between the inhibitor molecule and the metal. researchgate.netresearchgate.net The nitrogen and oxygen atoms in the 8-hydroxyquinoline moiety possess nonbonding electrons that can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, adsorbed film. researchgate.netmdpi.com

The adsorption of these derivatives on metal surfaces, such as carbon steel and aluminum alloys, typically follows the Langmuir adsorption isotherm. researchgate.netnajah.edunajah.edu This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption are influenced by the electronic structure of the inhibitor and the nature of the metal surface. researchgate.net Quantum chemical calculations have shown that the deprotonated form of 8-HQ (8-Q) and its tautomer can chemisorb on oxidized aluminum surfaces through the formation of both hydrogen bonds and covalent bonds. rsc.org In contrast, the native 8-HQ molecule tends to physisorb via hydrogen bonding. rsc.org

The presence of various functional groups on the 8-hydroxyquinoline scaffold can significantly impact the adsorption mechanism and, consequently, the inhibition efficiency. researchgate.net For instance, the introduction of additional electron-donating groups can enhance the electron density at the active centers of the molecule, strengthening its interaction with the metal surface. mdpi.com This leads to a more stable and compact protective film that acts as a barrier to charge transfer processes, effectively retarding both anodic and cathodic corrosion reactions. researchgate.netresearchgate.net Studies have shown that these inhibitors are often mixed-type, meaning they inhibit both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.netnajah.eduijsrset.com

The table below summarizes the adsorption characteristics of various 8-hydroxyquinoline derivatives on different metal surfaces.

InhibitorMetalAdsorption IsothermAdsorption TypeReference
8-HydroxyquinolineMild SteelLangmuirPhysisorption & Chemisorption ijsrset.com
5-(4-methylpiperazinyl)-methylquinolin-8-ol (MPMQ)Carbon SteelLangmuirChemisorption najah.edu
5-((4,5-dihydro-4-o-tolyltetrazol-1-yl)methyl)quinolin-8-ol (TTQ)C22E SteelLangmuirChemisorption najah.edu
1-((8-hydroxyquinolin-5-yl)methyl)urea (HQU)Carbon SteelLangmuirChemisorption figshare.com
1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT)Carbon SteelLangmuirChemisorption figshare.com
8-Hydroxyquinoline7075 Aluminium AlloyLangmuirPhysisorption & Chemisorption electrochemsci.org
8-HydroxyquinolineAZ91D AlloyLangmuirPhysisorption & Chemisorption mdpi.com

The evaluation of the corrosion inhibition performance of this compound derivatives relies on a combination of electrochemical and surface analytical techniques. These methods provide both quantitative data on the reduction of corrosion rates and qualitative information about the protective film formed on the metal surface.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A decrease in icorr in the presence of an inhibitor indicates a reduction in the corrosion rate. PDP studies have shown that 8-hydroxyquinoline and its derivatives often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. mdpi.comnajah.eduijsrset.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/electrolyte interface. mdpi.com By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The resulting Nyquist or Bode plots can be fitted to equivalent electrical circuits to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition due to the formation of a protective film. mdpi.comjmaterenvironsci.comresearchgate.net

Surface Analytical Techniques:

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor. ijsrset.comelectrochemsci.org In the absence of an inhibitor, the surface typically shows significant damage, such as pitting and uniform corrosion. In the presence of an effective inhibitor, the surface remains relatively smooth, confirming the formation of a protective layer. najah.edu

Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface. This technique can confirm the presence of elements from the inhibitor molecule on the metal surface, providing direct evidence of adsorption. ijsrset.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This technique is used to analyze the concentration of dissolved metal ions in the corrosive solution. A lower concentration of metal ions in the solution containing the inhibitor compared to the blank solution indicates a reduction in the metal dissolution rate. najah.edu

UV-visible Spectrometry (UV-vis): UV-vis spectroscopy can be used to confirm the formation of a complex between the inhibitor molecules and the metal ions in the solution, which can be related to the inhibition mechanism. najah.edunajah.edu

The following table presents a summary of electrochemical parameters obtained from studies on 8-hydroxyquinoline derivatives.

InhibitorMetalTechniqueKey FindingReference
8-HydroxyquinolineMild SteelPDP, SEM, EDXMixed-type inhibitor, protective film formation. ijsrset.com
5-(4-methylpiperazinyl)-methylquinolin-8-ol (MPMQ)Carbon SteelEIS, PDP, SEMMixed-type inhibitor, stable protective film. najah.edu
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)Mild SteelEIS, PDP, SEMMixed-type inhibitor with 96% efficiency. mdpi.com
8-Hydroxyquinoline7075 Aluminium AlloyEIS, PDP, SEMInhibition efficiency up to 96%. electrochemsci.org
8-HydroxyquinolineAZ61 Magnesium AlloyEIS, PDP, SEMEffective inhibitor, blocks active sites. researchgate.net

Theoretical modeling, particularly through quantum chemical calculations and molecular simulations, has become an indispensable tool for understanding the corrosion inhibition mechanisms of this compound derivatives at the molecular level. These computational methods provide insights into the relationship between the molecular structure of the inhibitor and its protective performance.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to calculate the electronic properties of molecules. researchgate.net Several quantum chemical parameters are correlated with the inhibition efficiency:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. asianpubs.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the adsorption process (back-donation). asianpubs.org

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency. asianpubs.org

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface. asianpubs.org

Fukui Functions: These are used to identify the most probable sites for nucleophilic and electrophilic attacks within the molecule, indicating the atoms that are most likely to interact with the metal surface. asianpubs.org

Monte Carlo (MC) and Molecular Dynamics (MD) Simulations: These simulation techniques are used to model the adsorption of inhibitor molecules on a metal surface in a simulated corrosive environment.

Monte Carlo simulations are employed to determine the most stable adsorption configuration of the inhibitor on the metal surface and to calculate the adsorption energy. A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more spontaneous adsorption process. najah.edunajah.edu

Molecular Dynamics simulations provide a dynamic picture of the inhibitor-metal interaction over time, allowing for the visualization of the formation of the protective layer and the assessment of its stability. najah.edu

Theoretical studies have consistently shown that 8-hydroxyquinoline and its derivatives tend to adsorb in a planar orientation on metal surfaces, maximizing the contact area and the interaction between the π-electrons of the aromatic rings and the metal. najah.edu These computational approaches have proven to be highly valuable in corroborating experimental findings and in the rational design of new, more effective corrosion inhibitors. najah.eduresearchgate.net

The table below showcases some of the quantum chemical parameters calculated for 8-hydroxyquinoline derivatives.

InhibitorE_HOMO (eV)E_LUMO (eV)ΔE (eV)Adsorption Energy (kJ/mol)Reference
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)-6.23-2.154.08-123.4 najah.edu
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)-6.67-2.893.78-119.7 najah.edu
5-(((2-hydroxybenzylidene)amino)methyl) 8-hydroxyquinoline [HBMQ]-8.87-1.747.13Not specified researchgate.net
5-(((4-chlorobenzylidene)amino)methyl) 8-hydroxyquinoline [CBMQ]-9.10-2.017.09Not specified researchgate.net

Analytical Chemistry Applications

8-Hydroxyquinoline (8-HQ) and its derivatives, including those structurally related to this compound, are widely utilized as fluorophores in the design of chemosensors for the detection of various metal ions. researchgate.netnih.gov The ability of the 8-HQ moiety to form stable complexes with a wide range of metal ions, coupled with its favorable photophysical properties, makes it an ideal building block for such sensors. researchgate.netnih.gov

The fluorescence of 8-HQ itself is typically weak due to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl group to the quinoline nitrogen atom. ou.ac.lk However, upon complexation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement of fluorescence. ou.ac.lk This "turn-on" fluorescence response is a common sensing mechanism for 8-HQ-based chemosensors. ou.ac.lknih.gov

Another prevalent mechanism is photoinduced electron transfer (PET). In a PET-based sensor, the 8-HQ fluorophore is linked to a metal ion receptor. In the absence of the target metal ion, a PET process from the receptor to the excited fluorophore quenches the fluorescence (a "turn-off" state). Upon binding of the metal ion to the receptor, the PET process is inhibited, and the fluorescence is restored (a "turn-on" response). ou.ac.lknih.gov Conversely, some metal ions, particularly heavy and transition metals with partially filled d-orbitals, can quench the fluorescence of the 8-HQ complex through energy or electron transfer processes, leading to a "turn-off" sensing mechanism. nih.govsci-hub.se

The selectivity of these chemosensors can be tuned by modifying the structure of the 8-HQ derivative, for example, by introducing specific functional groups that preferentially bind to certain metal ions. ou.ac.lk These sensors have been developed for the detection of a wide array of metal ions, including Fe³⁺, Al³⁺, Zn²⁺, Pb²⁺, Hg²⁺, and Cu²⁺, among others. researchgate.netnih.govnih.gov The detection can often be observed through a distinct color change under UV light or a measurable change in fluorescence intensity, making them suitable for both qualitative and quantitative analysis. nih.gov

The table below lists some examples of 8-hydroxyquinoline-based fluorescent chemosensors and the metal ions they detect.

ChemosensorDetected Metal Ion(s)Sensing MechanismReference
1,8-naphthalimide and 8-hydroxyquinoline conjugateHg²⁺, Ag⁺, Zn²⁺, Fe²⁺, Cd²⁺, Pb²⁺, Cu²⁺Fluorescence quenching sci-hub.se
5-Chloromethyl-8-hydroxyquinolineFe²⁺Colorimetric change ou.ac.lk
Quinoline-based mono Schiff basePb²⁺Fluorescence quenching and colorimetric change nih.gov
8-Hydroxyquinoline-5-sulfonic acidCd²⁺, Mg²⁺, Zn²⁺, and othersFluorescence enhancement uci.edu
8-Amidoquinoline derivativesZn²⁺Fluorescence enhancement semanticscholar.org

The performed searches consistently yielded information on the broader class of 8-hydroxyquinoline (8-HQ) compounds and their various other derivatives. While 8-hydroxyquinoline and its substituted analogues are well-documented for their chelating properties and applications in metal separation, specific and detailed research concerning the compound "this compound" in the requested contexts of liquid-liquid extraction and chromatographic separation is not present in the accessible literature.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research data for "this compound" in these specific applications appears to be unavailable through the conducted searches.

Table of Compounds Mentioned

Investigations into Biological Activities and Mechanistic Pathways of 8 Methylquinolin 5 Ol Derivatives in Vitro Studies

In Vitro Antimicrobial Properties

The antimicrobial effects of 8-quinolinol derivatives have been rigorously evaluated against a variety of pathogenic microorganisms. These in vitro studies are crucial for identifying lead compounds that could be developed into new antimicrobial drugs to combat the growing challenge of drug resistance.

Antibacterial Activity Against Specific Bacterial Strains (In Vitro)

Numerous studies have demonstrated that derivatives of the 8-hydroxyquinoline (B1678124) core structure possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is often linked to the chelation of metal ions essential for bacterial enzyme function.

Research has shown that novel heterocyclic derivatives of 8-hydroxyquinoline exhibit remarkable antibacterial effects, in some cases superior to standard antibiotics like Penicillin G. nih.gov In vitro testing against strains such as Escherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa has confirmed this broad-spectrum activity. nih.gov For instance, one 8-hydroxyquinoline derivative demonstrated a potent Minimum Inhibitory Concentration (MIC) of 10⁻⁶ mg/mL against V. parahaemolyticus and S. aureus. nih.gov

Further studies have quantified the activity of various derivatives. The derivative PH176 showed MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Another compound, 43a, which features a carboxylic acid moiety, displayed excellent activity against E. coli, S. aureus, B. subtilis, and P. aeruginosa with a MIC value of 0.62 mg/mL. biointerfaceresearch.com The introduction of different functional groups significantly influences the antibacterial potency of these derivatives. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
Derivative 5 Vibrio parahaemolyticus 0.001 nih.gov
Derivative 5 Staphylococcus aureus 0.001 nih.gov
PH176 (MIC₅₀) Staphylococcus aureus (MRSA) 16 nih.gov
PH176 (MIC₉₀) Staphylococcus aureus (MRSA) 32 nih.gov
Compound 43a E. coli, S. aureus, B. subtilis, P. aeruginosa 620 biointerfaceresearch.com
Various Derivatives E. coli 100 biointerfaceresearch.com
Various Derivatives P. aeruginosa 100 biointerfaceresearch.com

Antifungal Activity Against Fungal Pathogens (In Vitro)

The 8-quinolinol scaffold is also a promising source of antifungal agents. In vitro screenings have revealed potent activity against a wide range of fungal pathogens, including yeasts and molds.

A series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives demonstrated impressive in vitro antifungal activity against seven tested fungal pathogens, with MICs ranging from ≤0.0313 to 4 μg/mL. nih.gov Notably, compounds designated A6-A20 showed exceptional efficacy (MIC ≤ 0.0313 μg/mL) against high-priority pathogens such as Candida auris, Candida glabrata, and Cryptococcus neoformans. nih.gov The most active compound, A14, was particularly potent against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris, with MICs ranging from ≤0.0313 to 2 μg/mL. nih.gov

Other studies have highlighted derivatives active against various Candida species, dermatophytes, and Fusarium solani, with MIC values between 0.5 and 4 µg/mL. mit.edumdpi.com The mechanism of action for some of these compounds is thought to involve the disruption of the fungal cell wall. mit.edumdpi.com Additionally, 8-quinolinamines have been shown to be highly effective against C. neoformans, with IC₅₀ values as low as 0.58 μg/mL. researchgate.net The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol have also been identified as highly fungitoxic compounds. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 8-Quinolinol Derivatives

Compound/Derivative Fungal Pathogen MIC (μg/mL) Reference
A14 C. gattii, C. neoformans, C. glabrata, C. auris ≤0.0313 - 2 nih.gov
A6-A20 C. auris, C. glabrata, C. neoformans, C. parapsilosis ≤0.0313 nih.gov
Compound 10 Candida spp., Dermatophytes, F. solani 0.5 - 4 mit.edumdpi.com
8-Quinolinamine (50) Cryptococcus neoformans 0.58 (IC₅₀) researchgate.net
8-Quinolinamine (53) Cryptococcus neoformans 0.67 (IC₅₀) researchgate.net

In Vitro Anticancer Potential

Derivatives of 8-quinolinol have emerged as a significant class of compounds with potential applications in cancer chemotherapy. Their cytotoxic effects against various cancer cell lines are being actively investigated, along with the molecular pathways they trigger to induce cell death.

Cytotoxic Effects on Defined Cancer Cell Lines (In Vitro)

In vitro studies have confirmed the cytotoxic potential of 8-hydroxyquinoline derivatives against a panel of human cancer cell lines. The specific chemical structure and functional groups attached to the quinoline (B57606) core heavily influence the potency and selectivity of these compounds. brieflands.com

For example, 8-hydroxy-2-quinolinecarbaldehyde exhibited significant in vitro cytotoxicity against a range of cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), Hs578t (breast), SaoS2 (osteosarcoma), K562 (leukemia), SKHep1 (liver), and notably Hep3B (hepatocellular carcinoma), with a 50% reduction of signal in the MTS assay (MTS₅₀) at a concentration of 6.25±0.034 μg/mL. nih.gov Another study evaluated a series of quinoline derivatives against the Caco-2 human epithelial colorectal carcinoma cell line, with the 8-nitro-7-quinolinecarbaldehyde derivative showing the highest cytotoxicity with an IC₅₀ value of 0.53 µM. brieflands.com

Glycoconjugation of 8-aminoquinoline (B160924) derivatives has also been explored, with some compounds showing an enhanced ability to inhibit the proliferation of HCT 116 (colon) and MCF-7 (breast) cancer cells. nih.gov For instance, compound 17, an 8-aminoquinoline glycoconjugate, was the most active against both HCT 116 and MCF-7 cells, with IC₅₀ values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively. nih.gov

Table 3: Cytotoxic Activity of Selected Quinoline Derivatives on Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ / MTS₅₀ (µM) Reference
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma) ~26.8 (6.25 µg/mL) nih.gov
8-Nitro-7-quinolinecarbaldehyde Caco-2 (Colorectal Carcinoma) 0.53 brieflands.com
7-Methyl-8-nitro-quinoline Caco-2 (Colorectal Carcinoma) 1.87 brieflands.com
8-Amino-7-quinolinecarbaldehyde Caco-2 (Colorectal Carcinoma) 1.14 brieflands.com
8-AQ Glycoconjugate 17 HCT 116 (Colon Carcinoma) 116.4 nih.gov
8-AQ Glycoconjugate 17 MCF-7 (Breast Carcinoma) 78.1 nih.gov

Apoptosis Induction and Mechanistic Pathways (In Vitro Models)

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. In vitro models have been instrumental in dissecting the molecular events involved in this process.

Treatment of cancer cells with certain quinoline derivatives leads to characteristic morphological and biochemical hallmarks of apoptosis. For instance, studies on HepG2 liver cancer cells treated with a steroidal derivative (7j) showed typical apoptotic features like chromatin condensation and the formation of apoptotic bodies. mdpi.com This was accompanied by a dose-dependent increase in the population of apoptotic cells. mdpi.com

The apoptotic cascade is often initiated through the intrinsic, or mitochondrial, pathway. This involves the loss of mitochondrial membrane potential (MMP), a critical early event in apoptosis. mdpi.com The derivative 7j was shown to induce a dose-dependent loss of MMP in HepG2 cells. mdpi.com The intrinsic pathway culminates in the activation of a cascade of enzymes called caspases. Quinoline-N-oxide derivatives have been shown to activate caspase-9 and caspase-3 in human erythroleukemic K562 cells. nih.gov Similarly, the apoptotic properties of a quinazolinyl derivative on THP-1 leukemia cells were characterized by the reduction of pro-caspases-3 and -9 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, aminated quinolinequinones (AQQ6) have been found to induce G0/G1 cell cycle arrest and significantly increase apoptotic cell populations in DU-145 prostate cancer cells. mdpi.com

Neuroprotective Mechanisms in Cellular Models (In Vitro)

Beyond their antimicrobial and anticancer activities, 8-hydroxyquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases. Their multifunctional properties, including antioxidant and metal-chelating capabilities, are central to their neuroprotective effects observed in cellular models.

In vitro studies using human neuroblastoma SH-SY5Y cells, a common model for neuronal research, have shown that 8-hydroxyquinoline and its derivatives can protect against cell death induced by high-glucose conditions, a state that can cause oxidative stress and neuronal damage. researchgate.net These compounds, particularly clioquinol (B1669181), were found to attenuate the increased expression of calpain, a calcium-activated protease involved in cell death pathways. researchgate.net

The neuroprotective capacity is also linked to the ability of these compounds to act as strong iron chelators and antioxidants. mdpi.com A novel bis-lipoyl derivative containing an 8-hydroxyquinoline scaffold demonstrated significant neuroprotective and antioxidant effects against cytotoxicity induced by oxidative stressors like H₂O₂ and the neurotoxin 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells. mdpi.com This suggests that these derivatives can mitigate the oxidative damage and biometal dyshomeostasis that are hallmarks of many neurodegenerative disorders. mdpi.com These findings support the potential for developing 8-hydroxyquinoline-based compounds as therapeutic agents for central nervous system disorders. researchgate.net

Metal Chelation and Redox Homeostasis Modulation (In Vitro)

The 8-hydroxyquinoline (8-HQ) scaffold, the core of 8-Methylquinolin-5-ol, is a small, planar, and lipophilic molecule renowned for its potent metal chelating capabilities. tandfonline.comresearchgate.net Most of the biological activities exhibited by 8-HQ and its derivatives stem from this ability to coordinate with metal ions. dovepress.com The 8-HQ moiety is unique among the seven isomers of monohydroxyquinoline in its capacity to form stable chelate complexes with divalent metal ions. dovepress.com This chelating property is fundamental to the modulation of metal homeostasis, which is crucial for normal biological processes. tandfonline.com An imbalance in metal ions is a leading cause of many neurodegenerative diseases. tandfonline.comresearchgate.net

In vitro studies have demonstrated that 8-HQ derivatives can influence redox homeostasis by chelating redox-active metal ions like iron (Fe) and copper (Cu). tandfonline.com For instance, the compound VK-28, an 8-HQ derivative, can chelate excess iron ions, thereby preventing the Fenton reaction which produces highly reactive and damaging hydroxyl radicals. tandfonline.com The anticancer activity of these compounds is also linked to the disruption of intracellular metal balance, either by depleting essential metal ions or by transporting excess metal ions into cellular compartments like mitochondria. nih.gov The chelation of copper and zinc by derivatives such as clioquinol is associated with their anticancer effects, including selective anti-angiogenesis activity. dovepress.com

The efficacy of these compounds is closely tied to their metal binding affinity. For antineurodegenerative applications, the affinity must be high enough to inhibit the production and aggregation of misfolded proteins but not so high that it disrupts the function of essential metalloenzymes. tandfonline.com Research on structurally related 8-hydroxyquinoline derivatives has shown that even subtle modifications affecting the stability and redox activity of their metal complexes can significantly alter their biological toxicity and selectivity. nih.gov

In Vitro Antiviral Activity Studies

The quinoline nucleus is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antiviral effects against several viruses. nih.govmdpi.com In vitro studies have confirmed the antiviral potential of 8-hydroxyquinoline derivatives. nih.gov

For instance, certain derivatives of 5-chloro-7-amino-8-hydroxyquinoline and 7-amino-8-hydroxyquinoline have shown antiviral activity against the A-PR8 virus and, in some cases, the vaccinia virus. The mechanism of action for some of these compounds appears to occur at an early stage of the virus lifecycle, reducing the intracellular production of viral components and the yield of infectious virions. nih.gov

More recent research has focused on the potential of 8-hydroxyquinoline derivatives against contemporary viral threats. A derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and studied as a potential agent against SARS-CoV-2. nih.govresearchgate.net Chloroquine, a well-known quinoline derivative, showed an EC₅₀ of 1.13 μM against SARS-CoV-2 in vitro, and studies suggest it may block viral entry and transport between organelles. nih.gov Another study investigated a series of quinoline derivatives against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), with some compounds showing promising activity. doi.org The antiviral activity of these compounds is often linked to their ability to interact with viral proteins and nucleic acids through hydrophobic interactions. doi.org

Studies on 8-hydroxyquinoline-2-carboxanilides against the H5N1 influenza virus revealed that antiviral activity is linearly related to increasing lipophilicity and is positively influenced by the electron-withdrawing properties of substituents on the anilide ring. nih.gov For example, the 3-Cl-2-F substituted derivative showed a virus growth inhibition of 91.2%. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of 8-hydroxyquinoline derivatives influences their biological activity. georgiasouthern.edu The 8-HQ scaffold is considered a crucial element for many of its biological effects, including anticancer and antineurodegenerative properties. tandfonline.comdovepress.com The diverse activities of these derivatives can be fine-tuned by modifying the substitution pattern on this core structure. nih.gov

The position and nature of substituents on the 8-hydroxyquinoline ring are directly connected to the compound's toxicity and its antibacterial, antifungal, and anti-inflammatory activities. For example, research on Mannich bases derived from 8-hydroxyquinoline found that moving a substituent from the C7 position to the C5 position completely abrogates both toxicity and biological selectivity. acs.org This indicates that the placement of functional groups is critical for the molecule's function. The acid-base and metal-chelating properties are also key factors that modulate the anticancer activities of these derivatives. nih.gov

Impact of Substituents on Biological Modalities (In Vitro)

The specific chemical groups (substituents) attached to the 8-hydroxyquinoline core have a profound impact on biological activity.

Halogens and Electron-Withdrawing Groups: The introduction of an electron-withdrawing chloro-substituent at the R5 position can decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen, which in turn influences the compound's metal-chelating properties and biological activity. nih.govacs.org In studies of 8-hydroxyquinoline-2-carboxanilides, di- and tri-substituted derivatives with electron-withdrawing groups like chloro (Cl) and nitro (NO₂) showed higher inhibition of H5N1 influenza virus growth. nih.gov This suggests that increasing the electron-withdrawing properties of substituents can enhance antiviral activity. nih.gov

Lipophilicity: The lipophilicity of the compounds, often increased by halogen substituents, is another critical factor. nih.gov For antiviral activity, a linear increase was observed with increasing lipophilicity. nih.gov

Position of Substituents: The location of the substituent is paramount. Derivatives with substituents at C-7 on the quinoline moiety showed significantly better inhibition of matrix metalloproteinases (MMP-2/9) compared to those with substituents at C-5. nih.gov In another example, the presence of a carboxyl group at C-7 and a hydroxyl group at C-8 was found to be a structural requirement for anti-HIV-1 integrase activity. rroij.com

Alkyl Groups: The type of alkyl substituent can also influence activity. In a study of antiviral quinoline derivatives, an isobutyl group led to a higher selectivity index (SI) compared to an isopropyl group, indicating a more favorable therapeutic window. nih.gov

Ligand-Target Interactions via Molecular Docking and Computational Approaches

Molecular docking and other computational methods are powerful tools for elucidating the interactions between 8-hydroxyquinoline derivatives (the ligands) and their biological targets (e.g., proteins, enzymes) at a molecular level. nih.govnih.gov These in silico studies help predict binding modes, affinities, and the specific interactions that are responsible for a compound's biological activity. doi.orgnih.gov

In studies targeting SARS-CoV-2 proteins, molecular docking was used to examine the interaction between 5,8-quinolinedione-betulin hybrids and key viral proteases. mdpi.com The results, ranked by docking scores, identified compounds with high binding affinities, suggesting they could be good anti-SARS-CoV-2 drug candidates. mdpi.com Similarly, docking studies of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol against COVID-19 receptors were performed to explore its binding mode at the active site. researchgate.net

For HIV, molecular docking of quinoline derivatives into the active site of the reverse transcriptase enzyme revealed strong binding affinities, with one compound showing a higher docking score (-10.67) than the standard drugs elvitegravir (B1684570) and rilpivirine. nih.gov The analysis of these docked poses shows specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues like LYS 101, TYR 188, and PHE 227, which stabilize the ligand-protein complex. nih.gov

Computational approaches also include the analysis of molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic regions within a molecule, providing insight into its reactive properties and potential interaction sites. mdpi.com These computational predictions are often used to guide the synthesis of new derivatives and to rationalize the results obtained from in vitro biological assays. doi.orgresearchgate.net

Table 2: Molecular Docking Scores of Quinoline Derivatives Against Viral Targets
Compound ClassViral TargetExample Docking Score (kcal/mol)Reference
Quinoline-pyrimidine hybrid (Cmpd 4)HIV Reverse Transcriptase-10.67 nih.gov
Quinoline-dihydropyrazole hybrid (Cmpd 14)HIV Reverse Transcriptase-9.34 nih.gov
Elvitegravir (Standard)HIV Reverse Transcriptase-8.57 nih.gov
Rilpivirine (Standard)HIV Reverse Transcriptase-8.56 nih.gov
Quinoline derivative (Cmpd 4)Yellow Fever Virus (YFV) NS3-NS2B protease-5.64 (Binding Energy) doi.org
Quinoline derivative (Cmpd 6)Yellow Fever Virus (YFV) NS3-NS2B protease-5.32 (Binding Energy) doi.org

Concluding Perspectives and Future Research Trajectories

Current Challenges and Unexplored Avenues in 8-Methylquinolin-5-ol Research

The study of this compound is presented with several challenges that are common to the broader class of quinoline (B57606) derivatives. A primary hurdle is the development of regioselective and efficient synthetic routes. benthamdirect.comnih.gov Classical methods for quinoline synthesis often require harsh conditions and can result in mixtures of isomers, complicating the isolation of pure this compound. nih.gov Furthermore, the functionalization of the quinoline scaffold at specific positions to generate analogues for structure-activity relationship (SAR) studies remains a significant synthetic obstacle. rsc.org Overcoming the challenge of drug resistance, a prevalent issue with many bioactive compounds, will be critical in exploring the therapeutic potential of this compound derivatives. mdpi.com

Despite these challenges, numerous unexplored avenues exist for this compound. The well-documented metal-chelating properties of the isomeric 8-hydroxyquinolines suggest that this compound could be investigated for its interactions with various metal ions, potentially leading to applications in sensor technology or as a modulator of metalloenzymes. The therapeutic potential of quinolinols in regenerative medicine is an emerging field; studies on related compounds that activate TEAD-dependent transcription suggest a novel pathway that could be explored for this compound. acs.org Its potential applications could also extend to materials science, where quinoline derivatives are utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net

Emerging Synthetic Strategies for Novel this compound Analogues

Recent advancements in synthetic organic chemistry offer powerful tools for generating novel analogues of this compound. Transition-metal-catalyzed C-H bond functionalization has become a transformative strategy for the precise and selective introduction of various functional groups onto the quinoline core. rsc.org This approach facilitates late-stage modifications, which can rapidly expand the chemical space around the this compound scaffold and accelerate the discovery of new drug candidates. rsc.org

Moreover, green chemistry approaches are gaining prominence, utilizing methods like microwave-assisted synthesis and solvent-free reactions to improve efficiency and reduce environmental impact. tandfonline.com The use of novel catalysts, including metal nanoparticles, offers enhanced reactivity and selectivity in quinoline synthesis. nih.gov Multicomponent reactions, where three or more reactants combine in a single step, provide an atom-economical and efficient pathway to construct complex, polysubstituted quinoline derivatives. nih.gov These emerging strategies will be instrumental in creating a diverse library of this compound analogues for comprehensive biological screening and SAR studies.

Advanced Characterization Techniques for Complex Systems

A thorough understanding of this compound and its derivatives necessitates the use of advanced characterization techniques. Mass spectrometry (MS), particularly Time-of-Flight (TOF) and electrospray ionization (ESI-MS/MS), is crucial for structural elucidation and identification, allowing for accurate mass determination and fragmentation pattern analysis that can confirm the quinoline core and its substituents. nih.govtubitak.gov.tr Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, remains indispensable for determining the precise chemical structure of newly synthesized compounds. mdpi.com

For studying the three-dimensional arrangement of atoms, especially in metal complexes that this compound may form, single-crystal X-ray diffraction is the gold standard. nih.gov To investigate potential biological activity, techniques for studying protein-ligand interactions are vital. Surface Plasmon Resonance (SPR) can provide real-time, label-free quantitative data on binding kinetics and affinities. researchgate.net These experimental methods, when used in concert, provide a comprehensive characterization of the physicochemical properties and potential biological interactions of this compound and its complex systems.

Predictive Modeling for Structure-Property-Activity Relationships

Computational and predictive modeling techniques are essential for accelerating the research and development of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical correlations between the chemical structures of a series of analogues and their biological activities. nih.govresearchgate.net By generating 2D and 3D molecular descriptors, QSAR models can predict the activity of novel compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular docking is a powerful computational tool used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. nih.govnih.gov These studies can elucidate key interactions, like hydrogen bonds and hydrophobic contacts, guiding the rational design of more potent and selective derivatives. ijprajournal.com Density Functional Theory (DFT) calculations are employed to understand the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which relates to its stability and reactivity. researchgate.netuantwerpen.be Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial in the early stages to assess the drug-likeness and potential liabilities of new compounds, helping to reduce late-stage failures in drug development. benthamdirect.comnih.gov

Synergistic Research Across Interdisciplinary Scientific Domains

The full potential of this compound can only be unlocked through synergistic research that spans multiple scientific disciplines. The journey from compound design to potential application requires a collaborative effort. Medicinal chemists can focus on applying emerging synthetic strategies to create novel analogues, while pharmacologists and biologists conduct in vitro and in vivo screening to evaluate their biological activities against various diseases. wisdomlib.orgrsc.org

Simultaneously, computational chemists can employ predictive modeling to guide the synthetic design process and interpret experimental results, creating a feedback loop that accelerates optimization. nih.gov Collaborations with material scientists could explore non-medical applications, leveraging the quinoline scaffold's known utility in electronics and sensor technology. researchgate.net This integrated, interdisciplinary approach, which combines rational drug design with comprehensive biological evaluation and materials science exploration, is fundamental to navigating the complexities of modern scientific research and translating the potential of this compound into tangible advancements. mdpi.com

Interactive Table of Research Trajectories for this compound

Research Area Key Objectives Relevant Techniques Potential Outcomes
Synthetic Chemistry Develop efficient, regioselective syntheses and create diverse analogue libraries. C-H Functionalization, Nanocatalysis, Multicomponent Reactions, Green Chemistry. Novel compounds with improved properties, established SAR.
Chemical Biology Identify and validate biological targets; elucidate mechanisms of action. Metal Chelation Assays, Enzyme Inhibition Assays, Cell-based Screening. New therapeutic leads, understanding of biological function.
Structural Analysis Determine 3D structures of the molecule and its complexes. Single-Crystal X-ray Diffraction, Advanced NMR Spectroscopy. Confirmation of molecular structure, insight into metal coordination.
Computational Modeling Predict bioactivity, binding modes, and ADMET properties. QSAR, Molecular Docking, DFT Calculations, ADMET Prediction. Prioritization of synthetic targets, rational drug design.

| Materials Science | Explore potential for use in electronic or sensory devices. | Fluorescence Spectroscopy, Electrochemical Analysis. | Development of novel sensors, components for OLEDs. |

Table of Compounds Mentioned

Compound Name
This compound

Q & A

Q. What are the recommended methods for synthesizing 8-Methylquinolin-5-ol and its derivatives?

Synthesis typically involves multistep reactions, such as alkylation or arylation of the quinoline core. For example, derivatives like 5-(methoxymethyl)quinolin-8-ol are synthesized via reductive amination using NaBH(OAc)3_3 in dichloromethane, followed by purification via silica gel chromatography . Precise control of reaction time (e.g., 24 hours) and stoichiometric ratios is critical to minimize side products.

Q. How can the structural integrity of this compound derivatives be validated experimentally?

Use a combination of techniques:

  • X-ray crystallography to resolve bond lengths, angles, and molecular packing (e.g., monoclinic crystal system with space group P21/nP2_1/n) .
  • NMR spectroscopy (1^1H and 13^13C) to confirm substituent positions and purity .
  • Melting point analysis and UV-Vis spectroscopy (e.g., absorbance at 410 nm via Fehling’s solution complexation) for functional group verification .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Spectrophotometric determination at 410 nm after complexation with Fe3+^{3+} ions provides high sensitivity. Thin-layer chromatography (TLC) with silica plates can preliminarily identify the compound . For advanced quantification, pair HPLC with fluorescence detection, leveraging the quinoline moiety’s intrinsic fluorescence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model ground-state geometries, charge distribution, and frontier molecular orbitals. Compare computed bond lengths (e.g., C–O: ~1.36 Å) with crystallographic data to validate accuracy . Such models help predict reactivity in substitution reactions or ligand-metal interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., PDE4 inhibition vs. cytotoxicity) may arise from:

  • Variability in assay conditions (e.g., pH, solvent polarity affecting solubility) .
  • Impurity profiles (e.g., unreacted intermediates or isomers). Validate purity via HPLC and mass spectrometry .
  • Structural nuances (e.g., substituent position on the quinoline ring). Perform systematic SAR studies using analogs with defined substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.